molecular formula C24H31NO5 B11650044 2-Propoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

2-Propoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B11650044
M. Wt: 413.5 g/mol
InChI Key: GOFSVBPCVQNJBW-UHFFFAOYSA-N
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Description

Preparation Methods

The synthesis of 2-Propoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

    Functional Group Modifications:

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and efficiency.

Chemical Reactions Analysis

2-Propoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyphenyl group can be oxidized to form quinones using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group in the quinoline core can be reduced to form alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The propoxyethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Esterification: The carboxylate group can undergo esterification with alcohols to form esters in the presence of acid catalysts.

Common reagents and conditions used in these reactions include organic solvents, acids, bases, and catalysts. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug discovery and development.

    Medicine: Its potential pharmacological properties, such as anti-inflammatory or antioxidant activities, can be explored for therapeutic applications.

    Industry: The compound can be used in the development of new materials, such as polymers or coatings, due to its chemical stability and functional groups.

Mechanism of Action

The mechanism of action of 2-Propoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyphenyl group can participate in hydrogen bonding and π-π interactions with proteins or enzymes, potentially modulating their activity. The quinoline core can intercalate into DNA, affecting gene expression and cellular processes. The carboxylate group can form ionic interactions with positively charged amino acid residues in proteins, influencing their structure and function.

Comparison with Similar Compounds

Similar compounds to 2-Propoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate include:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C24H31NO5

Molecular Weight

413.5 g/mol

IUPAC Name

2-propoxyethyl 4-(4-hydroxyphenyl)-2,7,7-trimethyl-5-oxo-1,4,6,8-tetrahydroquinoline-3-carboxylate

InChI

InChI=1S/C24H31NO5/c1-5-10-29-11-12-30-23(28)20-15(2)25-18-13-24(3,4)14-19(27)22(18)21(20)16-6-8-17(26)9-7-16/h6-9,21,25-26H,5,10-14H2,1-4H3

InChI Key

GOFSVBPCVQNJBW-UHFFFAOYSA-N

Canonical SMILES

CCCOCCOC(=O)C1=C(NC2=C(C1C3=CC=C(C=C3)O)C(=O)CC(C2)(C)C)C

Origin of Product

United States

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